CMX 001 -

CMX 001

Catalog Number: EVT-8367620
CAS Number:
Molecular Formula: C27H52N3O7P
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CMX 001 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through the conjugation of cidofovir with a long-chain lipid moiety. This process enhances the cellular uptake of the drug compared to cidofovir alone, which has poor bioavailability due to its polar nature.

  1. Starting Materials: The synthesis begins with cidofovir and a suitable fatty acid derivative.
  2. Reactions: The reaction typically involves the formation of an amide bond between cidofovir and the lipid component, often facilitated by coupling agents such as carbodiimides.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of CMX 001 can be described as follows:

  • Molecular Formula: C₁₈H₃₅N₂O₄P
  • Molecular Weight: 365.47 g/mol
  • Structural Features: CMX 001 consists of a cidofovir backbone linked to a hexadecyloxy propyl group, which significantly improves its lipophilicity and cellular uptake.

Data Representation

PropertyValue
Molecular FormulaC₁₈H₃₅N₂O₄P
Molecular Weight365.47 g/mol
LipophilicityIncreased due to lipid chain
Chemical Reactions Analysis

CMX 001 undergoes hydrolysis within cells to release cidofovir, which is then phosphorylated to its active form, cidofovir-diphosphate. This active form inhibits viral DNA polymerase, thus blocking viral replication.

  1. Hydrolysis Reaction: The lipid side chain is cleaved by intracellular esterases.
  2. Phosphorylation Steps: Two phosphorylation steps occur catalyzed by cellular kinases:
    • First phosphorylation converts cidofovir to cidofovir-monophosphate.
    • Second phosphorylation yields cidofovir-diphosphate, the active metabolite.

These reactions are crucial for the antiviral activity of CMX 001 against various viral pathogens .

Mechanism of Action

The mechanism of action of CMX 001 involves several critical steps:

  1. Cellular Uptake: CMX 001 utilizes lipid uptake pathways for enhanced absorption into target cells.
  2. Conversion to Active Form: Once inside the cell, it is converted into cidofovir through hydrolysis.
  3. Inhibition of Viral Replication: Cidofovir-diphosphate competes with natural deoxycytidine triphosphate for incorporation into viral DNA, leading to chain termination during viral replication.

This mechanism effectively inhibits the replication of viruses such as cytomegalovirus and adenovirus .

Physical and Chemical Properties Analysis

CMX 001 exhibits several notable physical and chemical properties:

  • Solubility: It has improved solubility compared to cidofovir due to its lipid conjugation.
  • Stability: It shows stability in aqueous solutions at physiological pH.
  • Bioavailability: Enhanced bioavailability due to lipid formulation allows for effective oral administration.

Relevant Data

PropertyValue
SolubilityImproved over cidofovir
StabilityStable at physiological pH
BioavailabilityHigh due to lipid conjugation
Applications

CMX 001 has several important applications in clinical settings:

  1. Treatment of Cytomegalovirus Disease: It has been shown to significantly reduce the incidence of cytomegalovirus disease in hematopoietic cell transplant recipients .
  2. Adenovirus Infections: Clinical trials indicate its potential as a salvage therapy for severe adenovirus disease in immunocompromised patients .
  3. Broad-Spectrum Antiviral Activity: Its ability to inhibit various double-stranded DNA viruses makes it a candidate for treating multiple viral infections.
Introduction to CMX001 in Antiviral Research

Emergence of Double-Stranded DNA (dsDNA) Viral Threats and Therapeutic Gaps

Double-stranded DNA (dsDNA) viruses represent a significant global health burden, encompassing five major families: Herpesviridae, Adenoviridae, Polyomaviridae, Papillomaviridae, and Poxviridae. These pathogens cause severe morbidity and mortality in immunocompromised populations, including transplant recipients, oncology patients, and individuals with HIV. For example, adenovirus infections in pediatric stem cell transplant recipients exhibit mortality rates exceeding 80% due to lack of approved therapies [4]. Similarly, progressive multifocal leukoencephalopathy caused by JC virus (a polyomavirus) remains frequently fatal despite available interventions [7].

Therapeutic limitations of conventional agents are multifaceted. Acyclovir and its derivatives suffer from poor oral bioavailability (15–30%) and limited activity against non-herpetic viruses. Cidofovir, while broad-spectrum, requires intravenous administration and causes dose-limiting nephrotoxicity due to active uptake by human organic anion transporter 1 in renal tubules [3] [6]. Furthermore, viral resistance mutations (e.g., UL97 phosphokinase in cytomegalovirus) diminish efficacy of nucleoside analogs like ganciclovir [8]. These gaps underscore the urgent need for antivirals with improved bioavailability, reduced toxicity, and enhanced barriers to resistance.

Table 1: Therapeutic Limitations of Conventional dsDNA Antiviral Agents

Antiviral AgentBioavailabilitySpectrum LimitationsKey Toxicity Concerns
Acyclovir15–30% oralHerpesviruses onlyNeurotoxicity, renal impairment
Ganciclovir<10% oralLimited to herpesvirusesMyelosuppression
CidofovirIntravenous onlyInefficient cellular uptakeSevere nephrotoxicity
FoscarnetIntravenous onlyNo activity against adenovirusesElectrolyte disturbances, nephrotoxicity

Rationale for Developing Lipid-Conjugated Nucleotide Analogs in Antiviral Design

Lipid conjugation emerged as a strategic solution to overcome pharmaceutical limitations of nucleotide analogs. Conventional phosphonates like cidofovir exhibit poor cellular uptake due to high polarity and dependence on fluid-phase endocytosis, resulting in low intracellular concentrations of the active diphosphate metabolite [3] [10]. The chemical innovation of CMX001 (hexadecyloxypropyl-cidofovir) leverages the structure of lysophosphatidylcholine, enabling exploitation of endogenous lipid uptake pathways. This design facilitates:

  • Enhanced Membrane Permeability: The hexadecyloxypropyl moiety confers lipophilicity, allowing passive diffusion across gastrointestinal epithelia and cellular membranes. This enables oral bioavailability exceeding 90% in humans, contrasting sharply with <1% for unmodified cidofovir [2] [5].
  • Intracellular Targeting: Following cellular entry, phospholipase cleavage releases cidofovir, which undergoes stepwise phosphorylation to cidofovir diphosphate. This active metabolite achieves intracellular concentrations >100-fold higher than those attainable with cidofovir administration [6] [10].
  • Avoidance of Nephrotoxicity: Unlike cidofovir, CMX001 is not a substrate for human organic anion transporter 1, preventing renal tubular accumulation and subsequent toxicity. Toxicology studies across species confirm absence of kidney injury at therapeutic doses [3] [6].

This biochemical engineering transforms cidofovir from a nephrotoxic intravenous drug into an orally bioavailable therapeutic with a favorable safety profile.

CMX001 as a Paradigm Shift in Prodrug Engineering for Enhanced Bioavailability

CMX001 represents a transformative advance in prodrug design through its unique phospholipid conjugate technology. Unlike conventional ester-based prodrugs that release parent drug in plasma, CMX001 remains intact in circulation and undergoes activation exclusively within target cells. This confers three pharmacokinetic advantages:

  • Sustained Intracellular Residence: The active metabolite cidofovir diphosphate exhibits prolonged intracellular half-life (>48 hours), enabling twice-weekly dosing while maintaining therapeutic concentrations at viral replication sites [2] [9].
  • Tissue Penetration: Radiolabeled studies in mice demonstrate extensive distribution into sanctuary sites, including the central nervous system. Following oral administration of 14C-CMX001, drug-derived radioactivity accumulates in brain tissue at concentrations exceeding those required for inhibition of neurotropic viruses like JC virus (EC₅₀ = 5.5 nM) [1] [7].
  • Broad-Spectrum Potency Enhancement: Lipid conjugation dramatically improves antiviral activity across all dsDNA virus families. As shown in Table 2, enhancement ratios (EC₅₀ cidofovir / EC₅₀ CMX001) range from 24-fold for ectromelia virus to >4,250-fold for Epstein-Barr virus [3] [7].

Table 2: Enhanced Antiviral Activity of CMX001 Relative to Cidofovir

Virus FamilyRepresentative VirusCMX001 EC₅₀ (μM)Cidofovir EC₅₀ (μM)Potency Enhancement
HerpesviridaeCytomegalovirus0.00090.38422-fold
Varicella-Zoster virus0.00040.51,250-fold
Epstein-Barr virus0.04>170>4,250-fold
AdenoviridaeAdenovirus 50.021.365-fold
PolyomaviridaeJC virus0.0055Not reported>100-fold*
PoxviridaeVariola virus0.0719.0271-fold
Vaccinia virus0.056.7134-fold

*JC virus enhancement estimated from cell culture data [3] [7]

Clinical validation emerged from compassionate use programs. In hematopoietic stem cell transplant patients with adenovirus viremia, CMX001 treatment (median 12 doses over seven weeks) achieved ≥90% viral load reduction in 79% of patients. Early intervention before symptom onset correlated with 93% survival, versus 63% in late-treatment cohorts [4]. Similarly, patients with multidrug-resistant cytomegalovirus infections experienced virologic clearance despite pre-existing resistance mutations to ganciclovir or foscarnet, confirming CMX001's distinct resistance profile [8].

The compound's ability to inhibit viral DNA polymerases without requiring viral kinase activation further broadens its utility against kinase-deficient mutants. This mechanistic distinction positions CMX001 as a cornerstone therapeutic for overcoming resistance in contemporary antiviral management [8] [10].

Properties

Product Name

CMX 001

IUPAC Name

[(2S)-2-[(4-amino-2-oxopyrimidin-1-yl)methyl]-3-hydroxypropyl] 3-hexadecoxypropyl hydrogen phosphate

Molecular Formula

C27H52N3O7P

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-36-38(33,34)37-24-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1

InChI Key

LVVMSXUYZJYBDG-VWLOTQADSA-N

SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OCC(CN1C=CC(=NC1=O)N)CO

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OCC(CN1C=CC(=NC1=O)N)CO

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OC[C@@H](CN1C=CC(=NC1=O)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.